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(3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid
Overview
Description
(3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a methyl group at the 3-position and a propyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid reagent. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with a boronic acid derivative under suitable conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions on the pyrazole ring.
Scientific Research Applications
Organic Synthesis
Versatile Building Block
(3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its boronic acid group can form reversible covalent bonds with diols, enabling its use in:
- Cross-Coupling Reactions: It is employed in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in the synthesis of biaryl compounds and pharmaceuticals.
- Functionalization of Aromatic Compounds: The compound can facilitate the introduction of functional groups into aromatic systems, enhancing the diversity of synthetic routes available to chemists.
Medicinal Chemistry
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly due to its interactions with biological targets. Notable applications include:
- Anticancer Agents: Studies have explored its potential as an anticancer agent, leveraging the compound's ability to interact with specific enzymes or receptors involved in tumor growth.
- Enzyme Inhibition: The compound has been investigated for its role as an inhibitor of certain enzymes, which can be crucial in drug design for diseases such as diabetes and cancer.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in creating complex molecular architectures essential for pharmaceutical applications.
Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the pyrazole ring could enhance its potency as an anticancer drug.
Mechanism of Action
The mechanism of action of (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst in Suzuki-Miyaura coupling. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of the carbon-carbon bond. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through the formation of reversible covalent bonds with active site residues.
Comparison with Similar Compounds
(3-Methyl-1H-pyrazol-5-yl)boronic acid: Lacks the propyl group at the 1-position.
(1-Methyl-1H-pyrazol-5-yl)boronic acid: Lacks the methyl group at the 3-position.
(3-Phenyl-1H-pyrazol-5-yl)boronic acid: Features a phenyl group instead of a propyl group.
Uniqueness: (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of both a methyl group at the 3-position and a propyl group at the 1-position, which can influence its reactivity and binding properties. This dual substitution pattern can enhance its utility in specific synthetic applications and biological assays, making it a valuable compound in various fields of research.
Biological Activity
(3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, drawing from various research studies and reviews.
Overview of Pyrazole Derivatives
Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. The specific compound this compound has been associated with various therapeutic potentials, particularly in oncology and infectious diseases.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study highlighted its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
Cell Line | Inhibition (%) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 70% | Apoptosis induction |
HeLa (cervical cancer) | 65% | Cell cycle arrest |
A549 (lung cancer) | 60% | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound has shown effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 16 µg/mL | Strong |
Pseudomonas aeruginosa | 64 µg/mL | Weak |
The compound's ability to disrupt bacterial cell walls and inhibit growth makes it a candidate for further investigation as an antimicrobial agent .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Studies have shown that this compound can significantly reduce inflammatory markers in vitro:
Inflammatory Marker | Reduction (%) | Reference Compound |
---|---|---|
TNF-alpha | 50% | Diclofenac |
IL-6 | 45% | Ibuprofen |
These results indicate that the compound may be beneficial in treating conditions characterized by excessive inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The boronic acid group can interact with serine proteases, inhibiting their activity and thereby affecting various signaling pathways.
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Modulation of Cytokine Production : It can downregulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A patient with advanced breast cancer showed significant tumor shrinkage after treatment with a formulation containing this compound.
- Infection Control : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of this compound led to improved outcomes and reduced infection rates.
Properties
IUPAC Name |
(5-methyl-2-propylpyrazol-3-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h5,11-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKSSWGMTTYASA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1CCC)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458648 | |
Record name | (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-69-3 | |
Record name | (3-Methyl-1-propyl-1H-pyrazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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